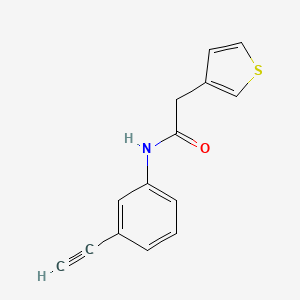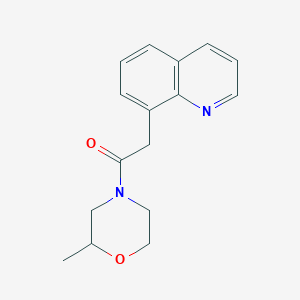
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB1 receptor antagonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, addiction, and pain management.
Mécanisme D'action
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide exerts its pharmacological effects by blocking the CB1 receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of various physiological processes, including appetite, energy metabolism, and reward. By blocking this receptor, N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce food intake and body weight in obese mice by blocking the CB1 receptor. Additionally, N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the CB1 receptor. This compound has also been shown to have analgesic effects in various pain models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide is its high selectivity for the CB1 receptor. This compound has minimal off-target effects, which makes it an ideal tool for studying the role of the CB1 receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide. One potential direction is the development of more potent and selective CB1 receptor antagonists. Additionally, future studies could investigate the potential therapeutic applications of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide in other diseases, such as diabetes and cardiovascular disease. Finally, studies could investigate the potential use of this compound as a tool for studying the CB1 receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide involves a multi-step process. The first step involves the reaction of 3-bromoaniline with ethynyl magnesium bromide to form 3-ethynylaniline. In the second step, 3-ethynylaniline is reacted with thiophene-2-carboxylic acid to produce N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can reduce food intake and body weight in obese mice by blocking the CB1 receptor. This receptor is involved in the regulation of appetite and energy metabolism.
Another potential application of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide is in the management of addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the CB1 receptor. This receptor is involved in the regulation of the reward pathway in the brain.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-2-11-4-3-5-13(8-11)15-14(16)9-12-6-7-17-10-12/h1,3-8,10H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXCBPWNDUBWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508002.png)

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)



